molecular formula C8H11BrClNO B6224788 3-bromo-5-methoxy-N-methylaniline hydrochloride CAS No. 2768327-73-5

3-bromo-5-methoxy-N-methylaniline hydrochloride

Cat. No. B6224788
CAS RN: 2768327-73-5
M. Wt: 252.5
InChI Key:
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Description

3-Bromo-5-methoxy-N-methylaniline hydrochloride (BMMAH) is a synthetic organic compound used in a variety of scientific research applications. It is an aniline derivative and is a halogenated aromatic compound. BMMAH is a colorless solid that is soluble in water, ethanol, and other polar solvents. The compound has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and drug discovery. It has been studied for its mechanism of action, biochemical and physiological effects, and potential uses in laboratory experiments.

Scientific Research Applications

3-bromo-5-methoxy-N-methylaniline hydrochloride has been used in a variety of scientific research applications. It has been used as a versatile building block in organic synthesis, as a starting material for the synthesis of more complex compounds. It has been used in medicinal chemistry, as a substrate for drug discovery and development. It has also been used in the study of enzyme inhibition, as a tool to investigate the mechanism of action of enzymes.

Mechanism of Action

The mechanism of action of 3-bromo-5-methoxy-N-methylaniline hydrochloride is not yet fully understood. However, it is believed to interact with enzymes in the body in a variety of ways. It is thought to inhibit the activity of certain enzymes, as well as to bind to and modulate the activity of other enzymes. It is also believed to interact with proteins and other macromolecules in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-5-methoxy-N-methylaniline hydrochloride are not yet fully understood. However, it is believed to have a variety of effects on the body. It is thought to interact with enzymes and proteins in the body, which could lead to changes in metabolism and other biochemical processes. It is also believed to have an effect on the nervous system, as it is thought to interact with neurotransmitters and other molecules involved in neurotransmission.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-5-methoxy-N-methylaniline hydrochloride in laboratory experiments include its low cost, ease of synthesis, and versatility. It can be synthesized in a variety of ways, and it is relatively inexpensive to purchase. It is also a stable compound, making it suitable for use in a variety of experiments. The main limitation of 3-bromo-5-methoxy-N-methylaniline hydrochloride is its lack of specificity, as it is not selective for any particular enzyme or protein.

Future Directions

The future of 3-bromo-5-methoxy-N-methylaniline hydrochloride research is promising. Potential future directions include the further study of its mechanism of action, biochemical and physiological effects, and potential uses in drug discovery and development. Additionally, more research is needed to determine the potential therapeutic applications of 3-bromo-5-methoxy-N-methylaniline hydrochloride, as well as its potential toxicity and side effects. Further research is also needed to explore the potential uses of 3-bromo-5-methoxy-N-methylaniline hydrochloride in laboratory experiments and organic synthesis.

Synthesis Methods

3-bromo-5-methoxy-N-methylaniline hydrochloride is synthesized using a two-step process. In the first step, 3-bromo-5-methoxy-aniline is reacted with methylmagnesium bromide in the presence of a base such as potassium carbonate. This reaction yields 3-bromo-5-methoxy-N-methyl aniline. In the second step, the aniline is reacted with hydrochloric acid in the presence of a base such as sodium hydroxide. This reaction yields 3-bromo-5-methoxy-N-methylaniline hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-methoxy-N-methylaniline hydrochloride involves the bromination of 5-methoxy-N-methylaniline followed by the reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-methoxy-N-methylaniline", "Bromine", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-N-methylaniline in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: After the addition of bromine is complete, stir the reaction mixture for an additional 30 minutes.", "Step 4: Quench the reaction by adding sodium hydroxide solution.", "Step 5: Extract the product with dichloromethane.", "Step 6: Dry the organic layer with anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain 3-bromo-5-methoxy-N-methylaniline.", "Step 8: Dissolve 3-bromo-5-methoxy-N-methylaniline in hydrochloric acid.", "Step 9: Add water to the solution to form the hydrochloride salt.", "Step 10: Filter and dry the product to obtain 3-bromo-5-methoxy-N-methylaniline hydrochloride." ] }

CAS RN

2768327-73-5

Product Name

3-bromo-5-methoxy-N-methylaniline hydrochloride

Molecular Formula

C8H11BrClNO

Molecular Weight

252.5

Purity

95

Origin of Product

United States

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